molecular formula C8H11ClN2O2S B2563094 1-Cyclopentylpyrazole-3-sulfonyl chloride CAS No. 1354704-89-4

1-Cyclopentylpyrazole-3-sulfonyl chloride

Cat. No.: B2563094
CAS No.: 1354704-89-4
M. Wt: 234.7
InChI Key: ALUBGFPNSCJKTB-UHFFFAOYSA-N
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Description

1-Cyclopentylpyrazole-3-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides These compounds are known for their reactivity and are widely used in organic synthesis The presence of the sulfonyl chloride group makes this compound highly reactive, allowing it to participate in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentylpyrazole-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonation of pyrazoles using chlorosulfonic acid. The reaction typically occurs at low temperatures (around -20 to 0°C) in a solvent like chloroform . Another method involves the diazotization of 3-aminopyridines followed by substitution of the diazo group with a sulfonyl group . This method can be optimized using various conditions to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes using microchannel reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and better product quality . The use of microchannel reactors also enhances safety and environmental sustainability by minimizing the use of hazardous reagents and reducing waste.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylpyrazole-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Cyclopentylpyrazole-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form strong covalent bonds with these nucleophiles, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Properties

IUPAC Name

1-cyclopentylpyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c9-14(12,13)8-5-6-11(10-8)7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUBGFPNSCJKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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